1-(2H-Indazol-2-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
13436-50-5 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-indazol-2-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3 |
InChI Key |
YPSMXSXOHKSUNM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
Canonical SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
Synonyms |
2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI) |
Origin of Product |
United States |
Derivatization and Further Functionalization Strategies Involving 1 2h Indazol 2 Yl Ethanone
Modification of the Ethanone (B97240) Side Chain
The ethanone side chain of 1-(2H-indazol-2-yl)ethanone provides a reactive handle for various chemical transformations. The active methylene (B1212753) group adjacent to the carbonyl function is particularly amenable to reactions such as condensations, allowing for the extension of the side chain and the introduction of new functional groups.
A notable example of this is the Aldol condensation. Research has shown that α-(2H-indazol-2-yl)ketones, a class of compounds to which this compound belongs, can readily undergo Aldol condensation reactions with various aldehydes. For instance, the reaction of an α-(2H-indazol-2-yl)ketone with benzaldehyde (B42025) derivatives under acidic conditions leads to the formation of α-(2H-indazol-2-yl)-enones, which are α,β-unsaturated ketones. mdpi.com This transformation not only elongates the side chain but also introduces a reactive enone moiety, which can serve as a Michael acceptor for further synthetic elaborations.
The general scheme for this reaction, starting from a generic α-(2H-indazol-2-yl)ketone, is depicted below. This reaction highlights the potential to introduce a wide variety of substituents (R) based on the choice of the aldehyde.
| Starting Ketone | Aldehyde | Product (α,β-unsaturated ketone) |
| α-(2H-indazol-2-yl)ketone | Benzaldehyde derivatives | α-(2H-indazol-2-yl)-enone |
This reactivity opens up pathways to novel derivatives with potential applications as fluorescent probes or as precursors to compounds with anticancer activity. mdpi.com
Functionalization at the Indazole Core (e.g., C3, C5, C7 positions)
The indazole core of this compound is a key target for functionalization to modulate the electronic properties and biological activity of the molecule. The C3, C5, and C7 positions are particularly important sites for modification, which can be achieved through modern synthetic methodologies such as C-H functionalization and cross-coupling reactions.
C-H Functionalization of 2H-Indazoles
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of heterocyclic compounds, including 2H-indazoles. researchgate.net This approach avoids the need for pre-functionalized starting materials, making it an efficient strategy for generating molecular diversity. The N-acetyl group in this compound can potentially act as a directing group, guiding the functionalization to specific positions on the indazole ring.
Transition metal-catalyzed reactions, particularly with palladium and rhodium, are at the forefront of C-H functionalization of 2H-indazoles. These methods have been successfully employed for arylation, alkylation, and acylation, primarily at the C3 position of the indazole ring. researchgate.net For instance, rhodium(III)-catalyzed C-H activation has been utilized for the direct acylmethylation of 2H-indazoles using sulfoxonium ylides as carbene precursors. researchgate.net While these studies often use 2-aryl-2H-indazoles as model substrates, the principles are applicable to N-acyl derivatives like this compound.
The general strategies for C-H functionalization of the 2H-indazole core are summarized in the following table:
| Position | Reaction Type | Catalyst/Reagents |
| C3 | Arylation | Palladium catalysts, aryl halides |
| C3 | Acylation | Rhodium catalysts, aldehydes |
| C3 | Nitration | Iron(III) nitrate |
| Ortho to N-aryl | Alkylation | Rhodium catalysts, alcohols |
Cross-Coupling Reactions Utilizing Halogenated Indazole Precursors
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To utilize these powerful reactions, a halogen atom is typically introduced onto the indazole core, which then serves as a handle for coupling with a variety of partners.
Halogenated 2H-indazoles can be prepared and subsequently used in well-established cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. For example, a halogenated 2H-indazole can be coupled with boronic acids (Suzuki-Miyaura), alkenes (Heck), or terminal alkynes (Sonogashira) in the presence of a palladium catalyst to introduce aryl, vinyl, or alkynyl groups, respectively, at specific positions on the indazole ring.
While direct halogenation of this compound is not extensively reported, the synthesis of halogenated 2H-indazoles is a known process, which can then be N-acetylated to provide the desired precursors for cross-coupling reactions. This two-step approach allows for the strategic introduction of functional groups at various positions of the indazole core.
Development of Complex Indazole Architectures using this compound as a Building Block
The combination of reactivity at both the ethanone side chain and the indazole core makes this compound a valuable building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems.
Following the modification of the ethanone side chain, for example through an Aldol condensation to form an α,β-unsaturated ketone, subsequent intramolecular reactions can lead to the formation of new rings. For instance, the reduction of the ketone in the enone product followed by an intramolecular electrophilic aromatic substitution has been demonstrated to yield indene-linked 2H-indazoles. mdpi.com
Furthermore, the functional groups introduced onto the indazole core via C-H functionalization or cross-coupling can participate in subsequent cyclization reactions. An anilino group introduced at a suitable position, for example, can be used to construct fused quinoxaline (B1680401) rings onto the indazole framework. researchgate.net These strategies allow for the development of polycyclic and structurally diverse indazole derivatives with potential applications in various fields of chemical science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2H-Indazol-2-yl)ethanone, and how are reaction conditions optimized?
- Methodology : A common approach involves refluxing indazole derivatives with acetyl chloride in anhydrous conditions. For example, in analogous benzimidazole systems, 1-(1H-benzimidazol-2-yl)ethanone is synthesized by heating 1H-benzimidazole with acetyl chloride under reflux for 2 hours, followed by quenching with ice-cold water and recrystallization in methanol . Optimization includes adjusting molar ratios, solvent choice (e.g., dioxane for improved solubility), and reaction time (typically 2–16 hours) to maximize yield . Purity is assessed via melting point analysis, NMR, or HPLC.
Q. How can spectroscopic data (e.g., IR, mass spectrometry) for this compound be interpreted to confirm structural integrity?
- Methodology :
- IR Spectroscopy : Key absorption bands include C=O stretching (~1700 cm⁻¹) and indazole ring vibrations (C–N stretching at ~1250 cm⁻¹). Use 10% CCl₄ or CS₂ solutions to minimize solvent interference, and validate with reference spectra from databases like NIST .
- Mass Spectrometry : Electron ionization (EI) typically generates a molecular ion peak at m/z corresponding to the molecular weight (e.g., 160.16 g/mol for C₉H₈N₂O). Fragmentation patterns (e.g., loss of CO or CH₃ groups) confirm substituent positions .
Q. What crystallization techniques are suitable for this compound, and how is crystal purity validated?
- Methodology : Slow evaporation from ethanol or methanol is preferred for single-crystal growth. Purity is validated via X-ray diffraction (XRD) using programs like SHELXL . Key parameters include R-factor convergence (<5%) and agreement between observed/predicted bond lengths (e.g., C=O bond ~1.22 Å).
Advanced Research Questions
Q. How can SHELXL be employed to resolve structural ambiguities in this compound crystallography data?
- Methodology : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. For disordered regions (e.g., flexible indazole rings), use PART instructions to model alternative conformations. Validate with CHECKCIF to flag steric clashes or unusual torsion angles . Advanced features like hydrogen-bond restraints and twin refinement (for non-merohedral twinning) improve accuracy in high-resolution datasets.
Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?
- Methodology : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated values may arise from solvent effects or conformational flexibility. Re-run computations with explicit solvent models (e.g., PCM for methanol) and compare multiple conformers. For IR, ensure resolution settings (e.g., 2 cm⁻¹) match experimental conditions to avoid peak broadening artifacts .
Q. How does this compound react under nucleophilic or electrophilic conditions, and what intermediates are critical?
- Methodology :
- Nucleophilic substitution : React with hydrazine derivatives (e.g., hydrazinylphenyl groups) under reflux in dioxane with K₂CO₃ as a base. Monitor via TLC for intermediate imine formation .
- Electrophilic aromatic substitution : Nitration or halogenation at the indazole C3/C5 positions requires Lewis acid catalysts (e.g., FeCl₃). Isolate intermediates (e.g., nitro derivatives) via column chromatography and characterize via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
